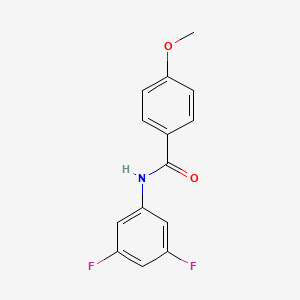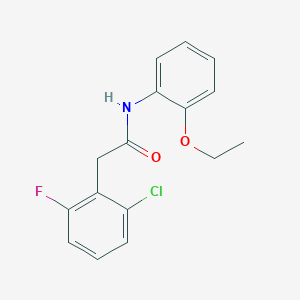![molecular formula C21H20ClN3O2 B14959455 (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14959455.png)
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic molecule characterized by its complex structure, which includes an indole ring substituted with a chlorine atom and a phthalimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indole Derivative: The indole ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride.
Attachment of the Ethyl Chain: The chlorinated indole is then reacted with an ethylating agent to introduce the ethyl chain.
Formation of the Phthalimide Moiety: The phthalimide group is introduced through a condensation reaction with phthalic anhydride.
Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- (2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- (2S)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
The uniqueness of (2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H20ClN3O2 |
|---|---|
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-13(25-12-15-4-2-3-5-17(15)21(25)27)20(26)23-9-8-14-11-24-19-7-6-16(22)10-18(14)19/h2-7,10-11,13,24H,8-9,12H2,1H3,(H,23,26)/t13-/m0/s1 |
Clé InChI |
UOFFRFXGPQTNHU-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O |
SMILES canonique |
CC(C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl)N3CC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-YL}-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B14959379.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide](/img/structure/B14959388.png)
![methyl 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14959389.png)
![4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B14959392.png)
![2-ethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14959414.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14959419.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14959427.png)
![N-(1,3-benzodioxol-5-yl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959430.png)
![2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
![8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)

![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B14959463.png)
![2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14959470.png)
